molecular formula C8H5F3O2 B2762825 4-(Difluoromethyl)-3-fluorobenzoic acid CAS No. 1780188-78-4

4-(Difluoromethyl)-3-fluorobenzoic acid

Cat. No.: B2762825
CAS No.: 1780188-78-4
M. Wt: 190.121
InChI Key: OKQMWAGMDCSUTC-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of both difluoromethyl and fluorine substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reaction, which can be achieved using various difluoromethylation reagents . The reaction conditions often involve the use of metal catalysts and specific reaction temperatures to ensure the successful incorporation of the difluoromethyl group.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-3-fluorobenzoic acid may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl or fluorine groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-(Difluoromethyl)-3-fluorobenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can influence the compound’s ability to act as a hydrogen bond donor, affecting its interactions with enzymes and receptors. The compound’s unique structural features allow it to modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-3-fluorobenzoic acid include other fluorinated benzoic acids and difluoromethylated aromatic compounds. Examples include:

Uniqueness

This compound is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzoic acid core. This unique arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bond donor ability, which can be advantageous in various applications .

Properties

IUPAC Name

4-(difluoromethyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQMWAGMDCSUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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